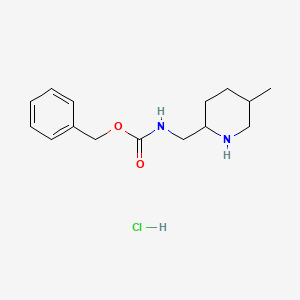
N-(1H-Benzimidazol-4-yl)-6-chloropyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1H-Benzimidazol-4-yl)-6-chloropyridine-3-sulfonamide” is a compound with the molecular formula C12H9ClN4O2S . It contains a benzimidazole moiety, which is a five-membered heterocyclic compound with three carbon atoms, two nitrogen atoms, and two double bonds . Benzimidazole is known for its broad range of chemical and biological properties and is the core of many natural products and commercially available drugs .
Molecular Structure Analysis
The molecular structure of “this compound” includes a benzimidazole ring, a pyridine ring, and a sulfonamide group . The benzimidazole moiety is a five-membered heterocyclic ring with two nitrogen atoms .Aplicaciones Científicas De Investigación
Antimicrobial Applications
Compounds incorporating the benzimidazole and sulfonamide moieties have been extensively studied for their antimicrobial properties. For instance, the synthesis and evaluation of sulfonamides and sulfinyl derivatives, including those derived from benzimidazole, have demonstrated significant antimicrobial activity (Abdel-Motaal & Raslan, 2014). Similarly, metal complexes of benzimidazole-derived sulfonamides have been prepared, and their molecular structures elucidated, revealing notable antibacterial efficacy against a range of bacterial strains (Ashraf et al., 2016).
Enzyme Inhibition for Therapeutic Applications
Benzimidazole sulfonamides have shown promise as enzyme inhibitors, with applications in treating various diseases. For example, potent nonpeptidic benzimidazole sulfonamide inhibitors of protein tyrosine phosphatase 1B (PTP1B) have been identified, showcasing potential for diabetes and obesity treatment due to their mechanism of action involving a novel phosphotyrosine mimetic (Combs et al., 2006).
Development of Heterocyclic Compounds
The synthesis of new heterocyclic compounds containing a sulfonamido moiety has been a focus of research, targeting the development of novel antibacterial agents. This includes creating pyran, pyridine, and pyridazine derivatives, which have been evaluated for their antibacterial activity, revealing high activity levels in several compounds (Azab, Youssef, & El-Bordany, 2013).
Proton Conductivity and Fuel Cell Applications
The proton conductivity of sulfonated polyimides containing bis-benzimidazole rings highlights another application area. These materials have been developed for fuel cell membranes, demonstrating improved resistance to hydrolytic and radical attack, alongside significant proton conductivity under hydrous conditions (Yue, Cai, & Xu, 2015).
Fluorescence and Analytical Applications
The solvatochromic effect observed in various benzimidazole derivatives, including those with sulfonamide groups, has been studied for its relevance in analytical chemistry. These compounds exhibit tunable fluorescence emissions, which can be utilized in the sensitive and selective detection of toxic substances and in environmental monitoring (Verdasco et al., 1995).
Propiedades
IUPAC Name |
N-(1H-benzimidazol-4-yl)-6-chloropyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O2S/c13-11-5-4-8(6-14-11)20(18,19)17-10-3-1-2-9-12(10)16-7-15-9/h1-7,17H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLMOLULBLHTEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CN=C(C=C3)Cl)N=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-{[4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}benzoate](/img/structure/B2733163.png)
![N-cyclohexyl-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2733164.png)
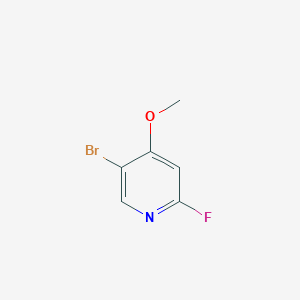
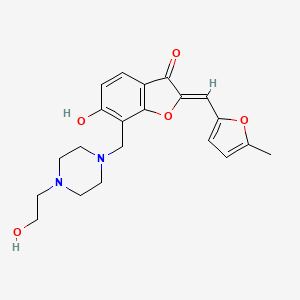
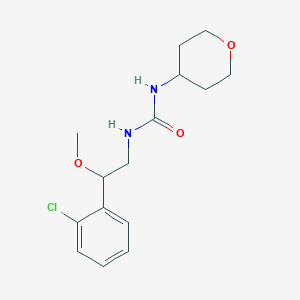
![2-Amino-2-[3-(3-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2733172.png)
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2733173.png)
![4-chloro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2733176.png)

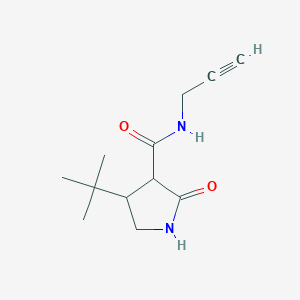
![tert-Butyl 4-(4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B2733181.png)
